5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H4ClNO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is 1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is a solid at room temperature . It has a molecular weight of 197.58 . The compound is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .Scientific Research Applications
Synthesis and Building Blocks
5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione and its derivatives are extensively used as building blocks in organic chemistry for synthesizing various nitrogen-containing heterocyclic structures. These structures include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. The synthesis methods for these derivatives involve cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, and oxidation of indoles with Oxone (Bogdanov & Mironov, 2016).
Nanocomposite Catalysis
In another study, a series of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones were synthesized using a novel nanocomposite catalyst, CuO@RHA/MCM-41, derived from rice husk ash. This method offers several advantages, including mild conditions, excellent yields, and reduced environmental impact (Nikpassand, Fekri, & Pourahmad, 2018).
Coordination Chemistry
6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine has been explored for its coordination chemistry with zinc and mercury. The study highlighted the compound's versatility in providing diverse environments to the metal center due to its varied coordination modes (Ardizzoia, Brenna, & Therrien, 2010).
Antimicrobial and Antioxidant Activities
1H-benzoxazine-2,4-diones, synthesized from heterocyclic anhydrides, showed antimicrobial activity against various human bacterial pathogens and antioxidant capacity. These findings highlight their potential in developing new therapeutic agents (Sarmiento-Sánchez et al., 2014).
Inhibitors of Mycobacterium Tuberculosis
Dihydro-2H-benzo[1,3]oxazine derivatives were synthesized and evaluated as growth inhibitors of Mycobacterium tuberculosis. Some compounds showed promising activity against this bacterium, indicating their potential as novel anti-tuberculosis agents (Kamble et al., 2014).
Herbicidal Activity
2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including the commercial herbicide flumioxazin, were identified as potent herbicides, demonstrating high efficacy and safety to crops. This study contributes to the continuous search for new herbicides with broad-spectrum activity (Huang et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-chloro-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOFAVNIBBNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348611 | |
Record name | 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
20829-96-3 | |
Record name | 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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